molecular formula C11H12O4 B13004707 Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B13004707
M. Wt: 208.21 g/mol
InChI Key: WCLHAVKCWQOVDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetate with 2-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound as the main product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or sodium ethoxide is common in these processes to facilitate the esterification or condensation reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), bases (e.g., NaOH, KOH)

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenyl)-3-oxopropanoic acid

    Reduction: Formation of ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is primarily based on its ability to undergo various chemical reactions. The hydroxy and keto groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be compared with other similar compounds such as ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate and ethyl 3-(2-hydroxyphenyl)-3-oxobutanoate These compounds share similar structural features but differ in the functional groups attached to the phenyl ring

List of Similar Compounds

  • Ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-hydroxyphenyl)-3-oxobutanoate
  • Ethyl 3-(2-hydroxyphenyl)-3-oxopentanoate

Properties

IUPAC Name

ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHAVKCWQOVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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